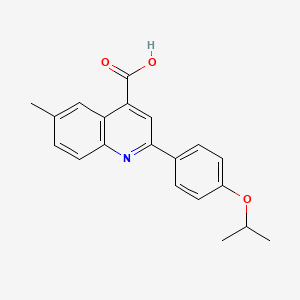

2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid

描述

Background and Significance of Quinoline Derivatives

Quinoline, a heterocyclic aromatic compound comprising fused benzene and pyridine rings, has emerged as a privileged scaffold in medicinal chemistry due to its structural versatility and broad pharmacological potential. Derivatives of quinoline exhibit diverse biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective effects. For instance, chloroquine (antimalarial) and ciprofloxacin (antibacterial) highlight the therapeutic relevance of quinoline-based drugs. The scaffold’s adaptability allows strategic substitutions at positions 2, 3, 4, 6, and 8, enabling fine-tuning of physicochemical properties and target specificity. Recent advances in computational drug design, such as the CADMA-Chem protocol, have further accelerated the development of quinoline derivatives with optimized bioavailability and reduced toxicity.

Historical Context of Quinoline-4-carboxylic Acids

Quinoline-4-carboxylic acids gained prominence in the late 19th century through seminal synthetic methods like the Pfitzinger reaction (1886) and Doebner reaction (1887). The Pfitzinger reaction involves condensation of isatin with ketones in basic conditions to yield 4-quinolinecarboxylic acids, while the Doebner reaction employs aniline, aldehydes, and pyruvic acid. These methods enabled systematic exploration of substituent effects on biological activity. For example, early studies revealed that electron-withdrawing groups at position 4 enhanced metal-chelating properties, critical for antimalarial activity. Modern variations, such as TMSCl-mediated Pfitzinger reactions, now offer improved yields and greener synthesis routes.

Overview of 2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic Acid

This compound (IUPAC: 6-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid) is a synthetic quinoline-4-carboxylic acid derivative with a molecular formula of $$ \text{C}{20}\text{H}{19}\text{NO}_{3} $$ and a molecular weight of 321.4 g/mol. Its structure features:

- A quinoline core substituted at position 2 with a 4-isopropoxyphenyl group.

- A methyl group at position 6.

- A carboxylic acid moiety at position 4.

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{20}\text{H}{19}\text{NO}_{3} $$ |

| Molecular Weight | 321.4 g/mol |

| Key Functional Groups | Carboxylic acid, isopropoxy, methyl |

The 4-carboxylic acid group enhances hydrogen-bonding capacity, while the lipophilic isopropoxyphenyl and methyl groups improve membrane permeability. These features position the compound as a candidate for targeting enzymes like catechol-O-methyltransferase (COMT) and monoamine oxidase-B (MAO-B), which are implicated in neurodegenerative diseases.

Scope and Objectives of the Research

This article focuses on elucidating the synthetic pathways, physicochemical properties, and potential pharmacological applications of this compound. Key objectives include:

- Reviewing synthetic methodologies for quinoline-4-carboxylic acids, emphasizing Pfitzinger and Doebner reactions.

- Analyzing the compound’s structure-activity relationships (SAR) based on substituent effects.

- Evaluating in silico and in vitro data to predict its biological efficacy, particularly as a multifunctional antioxidant and enzyme inhibitor.

属性

IUPAC Name |

6-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-12(2)24-15-7-5-14(6-8-15)19-11-17(20(22)23)16-10-13(3)4-9-18(16)21-19/h4-12H,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLFLJBZEGKQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801171898 | |

| Record name | 6-Methyl-2-[4-(1-methylethoxy)phenyl]-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801171898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438220-76-9 | |

| Record name | 6-Methyl-2-[4-(1-methylethoxy)phenyl]-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438220-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-[4-(1-methylethoxy)phenyl]-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801171898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Step 1: Preparation of Quinoline Intermediate

- Reactants: Isatin, acetone, and a strong base (e.g., sodium hydroxide or potassium hydroxide).

- Conditions: The reaction is conducted at 25–35 °C under reflux for 5–15 hours.

- Procedure: Isatin undergoes condensation with acetone in a highly basic aqueous solution to form 2-toluquinoline-4-carboxylic acid . After cooling, the pH is adjusted to 5–6, and the product is isolated via suction filtration.

- Yield: Approximately 99%.

Step 2: Functionalization with Phenyl Aldehyde

- Reactants: 2-toluquinoline-4-carboxylic acid and phenyl aldehyde.

- Conditions: Heating at 95–105 °C for 1–6 hours.

- Procedure: The intermediate reacts with phenyl aldehyde to form 2-vinyl-4-quinoline carboxylic acid . The product is filtered and dried to yield a solid intermediate.

Step 3: Oxidation

- Reactants: Potassium permanganate solution and sodium hydroxide.

- Conditions: Reaction occurs at 35–45 °C for 2–8 hours.

- Procedure: The intermediate undergoes oxidation in an alkaline solution to form quinoline derivatives with carboxylic acid groups.

Step 4: Hydrolysis

- Hydrolysis of quinoline carbonyl chloride derivatives in water or aqueous base yields the target compound, This compound .

Catalytic Synthesis Using Magnetic Nanoparticles

An innovative approach utilizes ionically tagged magnetic nanoparticles with urea linkers as catalysts for synthesizing quinoline derivatives.

Step-by-Step Procedure

- Reactants:

- 4-methylbenzaldehyde

- Pyruvic acid

- Naphthylamine

- Catalyst: Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride.

- Conditions:

- Solvent-free reaction at 80 °C.

- Catalyst loading: 10 mg.

- Mechanism:

- Benzaldehyde reacts with naphthylamine to form an imine intermediate.

- Pyruvic acid then cyclizes and dehydrates the intermediate to yield quinoline derivatives.

- Yield & Efficiency:

Comparative Analysis of Methods

化学反应分析

Types of Reactions

2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: The isopropoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

科学研究应用

Medicinal Chemistry Applications

The applications of 2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid in medicinal chemistry are primarily focused on its antibacterial , anticancer , and antifungal properties. Quinoline derivatives are known for their broad spectrum of biological activities, making them valuable in drug development.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell membrane integrity and inhibiting essential enzymatic pathways, which are crucial for bacterial survival .

Anticancer Properties

This compound has shown promise in cancer research. Studies have reported that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. For instance, the compound has been observed to inhibit the NF-κB pathway, which is often upregulated in various cancers, leading to reduced cell viability and increased apoptosis .

Case Studies

Several studies have documented the efficacy of this compound:

- Antibacterial Efficacy : A comparative study on quinoline derivatives revealed that structural modifications could enhance antibacterial activity against E. coli and S. aureus. The findings suggested that flexibility in side chains significantly influenced the efficacy of the compounds tested.

- Anticancer Research : In vitro studies on human cancer cell lines demonstrated that treatment with this compound led to a marked reduction in cell viability through caspase activation pathways, indicating its potential as an anticancer agent .

- Antifungal Activity : Additional research has indicated that this compound also possesses antifungal properties, making it a candidate for further exploration in treating fungal infections .

作用机制

The mechanism of action of 2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of certain viruses and bacteria. Additionally, the compound can inhibit specific enzymes involved in disease pathways, making it a potential therapeutic agent.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of quinoline-4-carboxylic acid derivatives are highly dependent on substituents at the 2-, 6-, and 4-positions. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Lipophilicity: The isopropoxy group in the target compound likely increases logP compared to methoxy (4b) or hydroxy analogs (e.g., 2-(4-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid) .

- Melting Points : Fluorinated analogs (e.g., 4b) exhibit higher melting points (226–228°C) due to stronger intermolecular interactions, whereas bulkier substituents (e.g., phenanthren-3-yl) may lower crystallinity .

- Synthetic Yields: Methyl-2-(4-R-phenyl)quinoline-4-carboxylate precursors show yields of 80–88%, suggesting efficient synthetic routes for carboxylate derivatives .

Key Research Findings

Substituent Effects :

- Halogen atoms (F, Cl) improve target binding and metabolic stability .

- Bulky groups (e.g., phenanthren-3-yl) enhance steric interactions but may reduce solubility .

Functionalization :

- Esterification of the 4-carboxylic acid group (e.g., methyl or ethyl esters) is a common strategy to modulate bioavailability and activity .

Mechanistic Insights: Molecular docking studies on ethyl 6-chloro-2-(phenanthren-3-yl)quinoline-4-carboxylate revealed strong binding to Mtb gyrase, highlighting the role of aromatic stacking in enzyme inhibition .

生物活性

2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with an isopropoxyphenyl group. Its structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 335.40 g/mol

The biological activity of this compound primarily revolves around its ability to interact with various molecular targets, influencing cellular processes. The following mechanisms have been identified:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes, which can lead to alterations in metabolic pathways and cellular signaling.

- Anticancer Activity : It has shown potential as an anticancer agent, likely through the induction of apoptosis in cancer cells and inhibition of cell proliferation.

- Antimicrobial Properties : The compound may exhibit antimicrobial effects by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Biological Activity Studies

Several studies have investigated the biological activities of quinoline derivatives, including this compound. Below are key findings from various research efforts:

Anticancer Studies

- In Vitro Studies : Research has demonstrated that derivatives of quinoline, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported that certain quinoline derivatives induced apoptosis in K562 leukemia cells in a dose-dependent manner .

- Histone Deacetylase Inhibition : Quinoline derivatives have been explored as histone deacetylase (HDAC) inhibitors, which are crucial for regulating gene expression in cancer cells. Compounds similar to this compound showed promising HDAC inhibitory activity .

Antimicrobial Activity

Research indicates that quinoline derivatives possess antimicrobial properties against various pathogens. The mechanism often involves the disruption of microbial cell membranes or inhibition of key metabolic enzymes .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| HDAC Inhibition | Gene expression modulation | |

| Antimicrobial | Disruption of cell membranes |

Case Studies

- Antileishmanial Activity : A study synthesized various quinoline-4-carboxylic acids and evaluated their activity against Leishmania donovani. The results indicated that specific structural modifications could enhance antileishmanial efficacy .

- Tuberculosis Inhibition : Another study focused on arylated quinoline derivatives as potential inhibitors of Mycobacterium tuberculosis. The synthesized compounds were screened for their ability to inhibit DNA gyrase, a critical enzyme for bacterial DNA replication, demonstrating significant activity at low concentrations .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via the Pfitzinger reaction, involving condensation of isatin derivatives with ketones in alkaline media. Key steps include:

- Oxidation : Use potassium permanganate or chromium trioxide to functionalize the quinoline backbone.

- Substitution : Introduce the isopropoxy group via nucleophilic substitution (e.g., sodium isopropoxide under reflux).

- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) ensures high purity .

- Optimization : Reaction temperature (80–120°C) and catalyst selection (e.g., palladium for cross-coupling) significantly impact yield. Monitor progress via TLC or HPLC .

Q. How can the purity and structural integrity of the compound be validated?

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% acceptable for most studies).

- NMR : Confirm substituent positions (e.g., isopropoxy methyl protons at δ 1.2–1.4 ppm in H NMR).

- Mass Spectrometry : ESI-MS in negative ion mode to verify molecular weight (expected [M-H]⁻ peak at m/z 350–360) .

Q. What preliminary biological assays are recommended to screen for bioactivity?

- Initial Screening :

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) at 50–100 µg/mL.

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to determine IC₅₀ values.

- Enzyme Inhibition : Test against common targets (e.g., COX-2, kinases) using fluorometric or colorimetric kits .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s reactivity and binding interactions?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d') level to analyze electron density and frontier molecular orbitals (HOMO-LUMO gap predicts redox behavior).

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., DNA gyrase for antimicrobial studies). Validate with MD simulations (NAMD/GROMACS) to assess stability over 100 ns .

- NBO Analysis : Identify key donor-acceptor interactions (e.g., carboxylate oxygen lone pairs with enzyme active sites) .

Q. How should contradictory data in biological activity studies be resolved?

- Case Example : If one study reports antimicrobial activity (MIC = 10 µM) and another shows no effect:

Assay Variability : Compare inoculum size, growth media, and incubation time.

Structural Analogues : Test derivatives (e.g., replacing isopropoxy with methoxy) to isolate functional group contributions.

Resistance Mechanisms : Perform efflux pump inhibition assays with verapamil to check for bacterial resistance .

Q. What strategies improve synthetic yield in large-scale production without compromising purity?

- Process Optimization :

- Catalyst Screening : Transition from homogeneous (e.g., PdCl₂) to heterogeneous catalysts (e.g., Pd/C) for easier recovery.

- Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability.

- Flow Chemistry : Implement continuous flow reactors to reduce side reactions and improve scalability .

Q. How can crystallographic data resolve ambiguities in substituent positioning?

- X-ray Diffraction : Grow single crystals via slow evaporation (solvent: DCM/hexane). Refinement with SHELXL confirms bond angles and torsional strain.

- Comparative Analysis : Overlay crystal structures of analogues (e.g., 4-chloro-2-methylquinoline-6-carboxylic acid) to identify steric/electronic effects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。